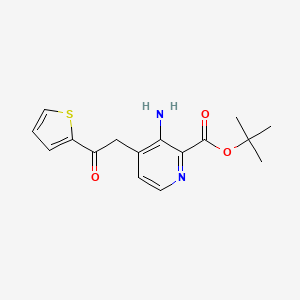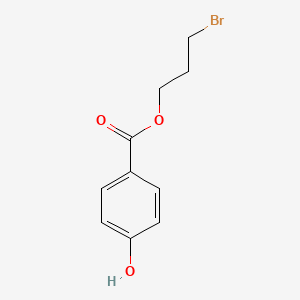![molecular formula C32H25NP2 B14251557 Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- CAS No. 213920-86-6](/img/structure/B14251557.png)
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- is a complex organic compound that contains 60 atoms, including 25 hydrogen atoms, 32 carbon atoms, 1 nitrogen atom, and 2 phosphorus atoms . This compound is notable for its unique structure, which includes a benzenamine core and a bis(diphenylphosphino)ethenylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- typically involves the reaction of benzenamine with bis(diphenylphosphino)ethenylidene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce amines or other reduced forms .
Applications De Recherche Scientifique
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, N-[bis(diphenylphosphino)methylidene]
- Benzenamine, N-[bis(diphenylphosphino)propylidene]
Uniqueness
Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- is unique due to its specific ethenylidene group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain catalytic and coordination chemistry applications .
Propriétés
Numéro CAS |
213920-86-6 |
|---|---|
Formule moléculaire |
C32H25NP2 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
2,2-bis(diphenylphosphanyl)-N-phenylethenimine |
InChI |
InChI=1S/C32H25NP2/c1-6-16-27(17-7-1)33-26-32(34(28-18-8-2-9-19-28)29-20-10-3-11-21-29)35(30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25H |
Clé InChI |
IMAUMJZYWAAMJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C=C(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



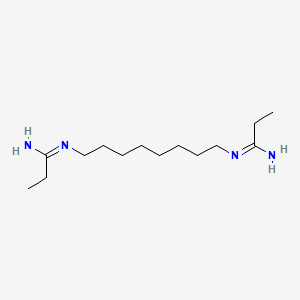
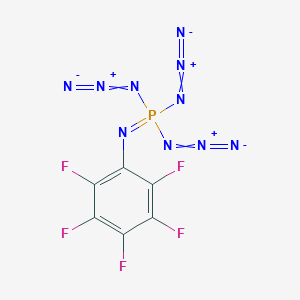
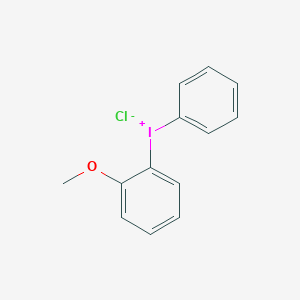
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
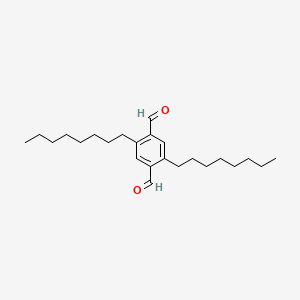
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
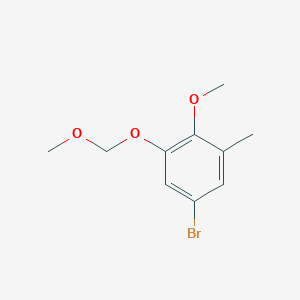
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
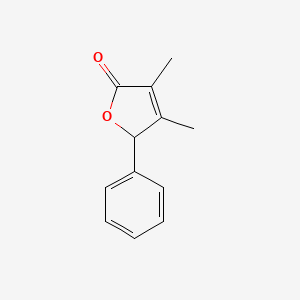
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
